Propionic acid, 2-(3-cyano-4-ethyl-5-methyl-thiophen-2-ylamino)-2-ethoxycarbonylamino-3,3,3-trifluoro-, ethyl ester
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Overview
Description
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound featuring a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and unique chemical properties.
Preparation Methods
The synthesis of ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) under basic conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to its specific substituents and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H20F3N3O4S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C16H20F3N3O4S/c1-5-10-9(4)27-12(11(10)8-20)21-15(16(17,18)19,13(23)25-6-2)22-14(24)26-7-3/h21H,5-7H2,1-4H3,(H,22,24) |
InChI Key |
QRNKZGOCNUELPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)OCC)C |
Origin of Product |
United States |
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